1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including phenylethyl and phenylpropyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of Methyl Groups: Methylation of the purine core at positions 1 and 3 can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of Phenylethyl and Phenylpropyl Groups: The phenylethyl and phenylpropyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with thiols under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The phenylethyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative with mild stimulant and diuretic effects.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Uniqueness
Structural Features: The presence of phenylethyl and phenylpropyl groups, along with the sulfanyl group, makes this compound unique compared to other purine derivatives.
Biological Activities: The compound’s potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
List of Similar Compounds
- Caffeine
- Theobromine
- Theophylline
Properties
Molecular Formula |
C24H26N4O2S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C24H26N4O2S/c1-26-21-20(22(29)27(2)24(26)30)28(16-9-14-18-10-5-3-6-11-18)23(25-21)31-17-15-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3 |
InChI Key |
IAUSPDAJSINSMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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